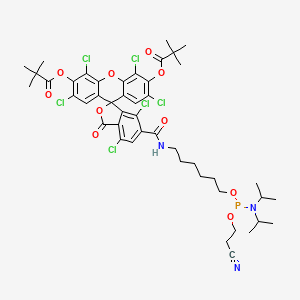
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile is a complex organic compound with the molecular formula C22H14BrN3OS. This compound is notable for its unique structure, which includes a quinazolinone core, a bromophenyl group, and a benzonitrile moiety.
Vorbereitungsmethoden
The synthesis of 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This is achieved by reacting anthranilic acid with an appropriate aldehyde to form the quinazolinone structure.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated phenyl derivative.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound.
Benzonitrile Addition: Finally, the benzonitrile group is added through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes, while the bromophenyl group can interact with cellular receptors. These interactions can lead to the modulation of various biological processes, such as cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile include:
- 4-(((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
- 4-(((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
- 4-(((3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
These compounds share a similar quinazolinone core but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its bromine atom, contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C22H14BrN3OS |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
4-[[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C22H14BrN3OS/c23-17-9-11-18(12-10-17)26-21(27)19-3-1-2-4-20(19)25-22(26)28-14-16-7-5-15(13-24)6-8-16/h1-12H,14H2 |
InChI-Schlüssel |
VPMIHQLYCNIERV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12042327.png)
![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride](/img/structure/B12042328.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12042331.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12042335.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide](/img/structure/B12042343.png)
![3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12042349.png)
![4-hydroxy-6-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12042362.png)




![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042424.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12042432.png)

